molecular formula C8H14Cl2N2O B3013211 4-(Aminomethyl)-2-methoxyaniline dihydrochloride CAS No. 2225146-89-2

4-(Aminomethyl)-2-methoxyaniline dihydrochloride

Cat. No.: B3013211
CAS No.: 2225146-89-2
M. Wt: 225.11
InChI Key: OAVXBBXDBVHQHE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-methoxyaniline dihydrochloride is an organic compound with the molecular formula C8H14Cl2N2O. It is a derivative of aniline, characterized by the presence of an aminomethyl group at the 4-position and a methoxy group at the 2-position. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-methoxyaniline dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxyaniline.

    Formylation: The 2-methoxyaniline undergoes formylation to introduce a formyl group at the 4-position.

    Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-methoxyaniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

4-(Aminomethyl)-2-methoxyaniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-methoxyaniline dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)aniline dihydrochloride
  • 2-Methoxyaniline
  • 4-Methoxyaniline

Uniqueness

4-(Aminomethyl)-2-methoxyaniline dihydrochloride is unique due to the presence of both an aminomethyl and a methoxy group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(aminomethyl)-2-methoxyaniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-8-4-6(5-9)2-3-7(8)10;;/h2-4H,5,9-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVXBBXDBVHQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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